1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C17H23NO4 This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring substituted with an ethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting benzyl chloroformate with an amine under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, using ethyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The ethyl group and carboxylic acid group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid
Uniqueness
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group distinguishes it from similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-14-10-6-7-11-17(14,15(19)20)18-16(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
OFKKPTFIRKIBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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